molecular formula C25H34N2O4S B4849669 N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide

N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide

Cat. No. B4849669
M. Wt: 458.6 g/mol
InChI Key: GISNTQYZOKIXNA-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide, also known as MCG, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MCG is a member of the glycine receptor antagonists family, which has been shown to have promising results in various studies.

Mechanism of Action

N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide can modulate the activity of various neurotransmitters, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of pain sensitivity. In addition, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over the glycine receptor activity. However, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide also has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.

Future Directions

There are several future directions for N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, the use of N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide as a research tool in pharmacology and medicinal chemistry is expected to continue to grow in the coming years.
Conclusion:
In conclusion, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is a compound with significant potential in various research fields. Its mechanism of action as a competitive antagonist of the glycine receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. Further research on N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide is expected to lead to the development of novel drugs and therapies for various neurological disorders.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been extensively studied in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been shown to have potential therapeutic effects in treating chronic pain, epilepsy, and other neurological disorders. In pharmacology, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a research tool to study the glycine receptor and its role in various physiological processes. In medicinal chemistry, N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-(2-methoxybenzyl)glycinamide has been used as a lead compound for the development of novel drugs targeting the glycine receptor.

properties

IUPAC Name

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4S/c1-18-14-19(2)25(20(3)15-18)32(29,30)27(22-11-6-5-7-12-22)17-24(28)26-16-21-10-8-9-13-23(21)31-4/h8-10,13-15,22H,5-7,11-12,16-17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISNTQYZOKIXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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